![molecular formula C17H22N4 B12565029 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane CAS No. 306971-01-7](/img/structure/B12565029.png)
1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with two pyridin-2-ylmethyl groups. This compound is of interest due to its potential applications in coordination chemistry, catalysis, and medicinal chemistry. The presence of nitrogen atoms in both the diazepane and pyridine rings allows for versatile coordination with metal ions, making it a valuable ligand in the synthesis of metal complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane can be synthesized through a multi-step process involving the reaction of pyridine-2-carboxaldehyde with 1,4-diazepane. The general synthetic route involves the following steps:
Formation of Schiff Base: Pyridine-2-carboxaldehyde is reacted with 1,4-diazepane in the presence of an acid catalyst to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; typically carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Functionalized derivatives with different substituents on the pyridine rings.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane has a wide range of scientific research applications, including:
Coordination Chemistry:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting metal ions in biological systems.
Biological Studies: Studied for its interactions with biomolecules and potential as a therapeutic agent.
Industrial Applications: Used in the synthesis of advanced materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane involves its ability to coordinate with metal ions through the nitrogen atoms in the diazepane and pyridine rings. This coordination can stabilize metal ions in specific oxidation states, facilitating catalytic reactions. The compound can also interact with biological targets, such as enzymes and receptors, through metal coordination, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazepane: A simpler analog without the pyridine substituents, used as a building block in organic synthesis.
Pyridine-2-carboxaldehyde: A precursor in the synthesis of 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane, used in various organic reactions.
1,4-Bis(pyridin-2-ylmethyl)piperazine: A similar compound with a piperazine ring instead of a diazepane ring, used in coordination chemistry and medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a diazepane ring and pyridine substituents, providing versatile coordination sites for metal ions. This makes it a valuable ligand in the synthesis of metal complexes with specific catalytic and biological properties.
Eigenschaften
CAS-Nummer |
306971-01-7 |
|---|---|
Molekularformel |
C17H22N4 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1,4-bis(pyridin-2-ylmethyl)-1,4-diazepane |
InChI |
InChI=1S/C17H22N4/c1-3-8-18-16(6-1)14-20-10-5-11-21(13-12-20)15-17-7-2-4-9-19-17/h1-4,6-9H,5,10-15H2 |
InChI-Schlüssel |
VDJLFTNSFVEGCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(C1)CC2=CC=CC=N2)CC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


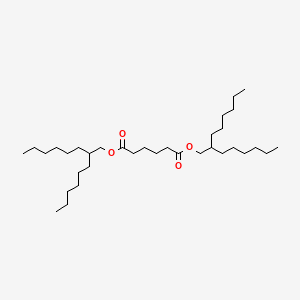
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
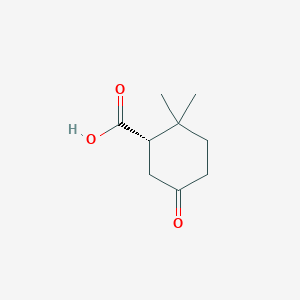
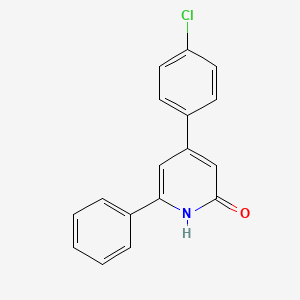
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)

![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)




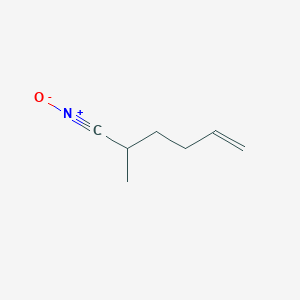
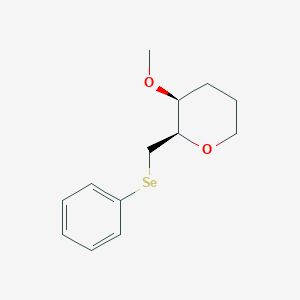
![{Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone]](/img/structure/B12565003.png)
